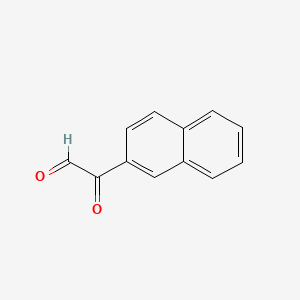

2-(naphthalen-2-yl)-2-oxoacetaldehyde

CAS No.: 22115-06-6

Cat. No.: VC1611818

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22115-06-6 |

|---|---|

| Molecular Formula | C12H8O2 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 2-naphthalen-2-yl-2-oxoacetaldehyde |

| Standard InChI | InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |

| Standard InChI Key | FDZMEYJSJZWIEJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)C=O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)C=O |

Introduction

Chemical Structure and Basic Properties

2-(Naphthalen-2-yl)-2-oxoacetaldehyde exists in both anhydrous (C₁₂H₈O₂) and hydrated (C₁₂H₁₀O₃·H₂O) forms. Key properties include:

| Property | Anhydrous Form (CAS 22115-06-6) | Hydrate Form (CAS 16208-21-2) |

|---|---|---|

| Molecular Weight | 184.191 g/mol | 202.206 g/mol |

| Density | 1.208 g/cm³ | 1.343 ± 0.06 g/cm³ |

| Boiling Point | 319.7°C at 760 mmHg | 377.3 ± 22.0°C |

| Melting Point | Not reported | 108–111°C |

| Flash Point | 129.1°C | Not reported |

| LogP | 2.221 | 2.157 |

| HS Code | 2914400090 (ketone-alcohols) | 2914400090 |

Synonyms: Naphthalen-2-ylglyoxal, 2-naphthylglyoxal, 2-naphthalen-2-yl-2-oxoacetaldehyde .

Synthesis and Preparation

The compound is synthesized via the oxidation or condensation of naphthalene derivatives. A prominent method involves the reaction of 2-acetylnaphthalene with amyl nitrite and sodium methoxide, followed by reflux and purification :

-

Reagents:

-

2-Acetylnaphthalene (9.8 g, 0.057 mol)

-

Amyl nitrite (excess)

-

Sodium methoxide (2.3 g in ethanol)

-

-

Conditions:

This method highlights the compound’s role as a precursor for oximes and heterocyclic derivatives.

Chemical Reactivity and Derivatives

Oxime Formation

2-(Naphthalen-2-yl)-2-oxoacetaldehyde reacts with hydroxylamine to form 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime (2NGA), a reagent for cobalt(II) determination. The oxime exhibits strong NH stretching bands at 3335.9 cm⁻¹ and 3227 cm⁻¹ in IR spectroscopy .

Condensation Reactions

The compound undergoes condensation with 2-aminobenzylamine to form 1,2,3,4-tetrahydroquinazoline derivatives. For example:

-

Reaction: Condensation with 2-aminobenzylamine yields 2-(naphthalen-2-yl)-1,2,3,4-tetrahydroquinazoline-2-carbaldehyde oxime (HL), characterized by ¹H-NMR and ¹³C-NMR .

Coordination Chemistry

HL acts as a tridentate ligand, forming complexes with Co(III) and Ni(II). These complexes exhibit distinct thermal decomposition profiles:

-

Co(III) Complex: Decomposes to CoO via intermediate Co₃O₄.

-

Ni(II) Complex: Leaves NiO as a residue after three exothermic stages .

Analytical and Spectroscopic Characterization

Spectroscopic Data

Thermal Analysis

-

Co(III) Complex: Decomposes at 664–933°C to CoO.

-

Ni(II) Complex: Stable up to 73°C, with mass loss stages at 73–243°C, 243–467°C, and 467–587°C .

Applications in Research and Industry

Analytical Reagent for Cobalt(II)

2NGA reacts with Co(II) to form a yellow complex extractable with chloroform, enabling spectrophotometric detection at 410 nm. Key parameters:

-

Beer’s Law Range: 1–15 µg/mL (r² = 0.9990).

-

Accuracy: <2.6% RSD; validated against atomic absorption spectroscopy .

Ligand in Coordination Chemistry

HL forms α-imine oxime complexes with transition metals, serving as precursors for catalytically active materials. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume